![molecular formula C18H21NO6 B11152193 4-{[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid](/img/structure/B11152193.png)
4-{[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid
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Overview
Description
4-{[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The structure of this compound includes a chromen-2-one core, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Methoxylation and Methylation:
Acetylation: The acetyl group is introduced via acetylation reactions using acetic anhydride or acetyl chloride.
Amidation: The final step involves the amidation of the acetylated chromen-2-one with butanoic acid, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would be emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one core, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 4-{[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is studied for its potential as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. Its structural similarity to natural substrates allows it to interact with enzyme active sites, potentially modulating their activity.
Medicine
In medicine, the compound is explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 4-{[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or receptor domains, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation/inhibition of receptor-mediated pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A naturally occurring compound with a similar chromen-2-one core, known for its anticoagulant properties.
Warfarin: A synthetic derivative of coumarin, widely used as an anticoagulant medication.
Dicoumarol: Another coumarin derivative with anticoagulant activity.
Uniqueness
4-{[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is unique due to its specific functional groups and structural modifications, which confer distinct biological activities and chemical reactivity. Its methoxy and dimethyl substitutions, along with the butanoic acid moiety, differentiate it from other coumarin derivatives, potentially enhancing its therapeutic potential and versatility in chemical synthesis.
Biological Activity
The compound 4-{[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is a derivative of chromen-2-one and has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H18O7 with a molecular weight of 334.3 g/mol. Its structure features a chromenone core with an acetylamino group and a butanoic acid moiety.
Property | Value |
---|---|
Molecular Formula | C17H18O7 |
Molecular Weight | 334.3 g/mol |
IUPAC Name | This compound |
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that derivatives of chromenone can scavenge free radicals effectively, contributing to their potential in preventing oxidative stress-related diseases .
Antimicrobial Effects
The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies revealed that it exhibits inhibitory effects on bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa , with minimum inhibitory concentrations (MICs) below 25 µM . This suggests its potential application in developing antimicrobial agents.
Anti-inflammatory Properties
Anti-inflammatory effects have also been noted, particularly in the modulation of nitric oxide production in lipopolysaccharide-induced microglial cells. The compound showed IC50 values indicating potent anti-inflammatory activity . This mechanism is critical for its potential therapeutic applications in inflammatory diseases.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Interaction : It can bind to receptors that modulate cellular responses to inflammation and oxidative stress.
- Gene Expression Modulation : There is evidence suggesting that it may alter the expression of genes related to oxidative stress and inflammation .
Case Studies
Several studies have investigated the biological activities of related compounds:
- Study on Antioxidant Activity : A study evaluated various chromenone derivatives for their antioxidant capacity using DPPH and ABTS assays, indicating that modifications in the structure significantly enhance their activity .
- Antibacterial Activity Assessment : Another study focused on the antibacterial properties of chromenone derivatives against clinical isolates, showing promising results that warrant further investigation into their mechanisms .
- Anti-inflammatory Effects : Research involving microglial cells demonstrated that certain derivatives could significantly reduce nitric oxide production, underscoring their potential as anti-inflammatory agents .
Properties
Molecular Formula |
C18H21NO6 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-[[2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C18H21NO6/c1-10-7-13(24-3)17-11(2)12(18(23)25-14(17)8-10)9-15(20)19-6-4-5-16(21)22/h7-8H,4-6,9H2,1-3H3,(H,19,20)(H,21,22) |
InChI Key |
BVTSXPZENLCAJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCCCC(=O)O)C)C(=C1)OC |
Origin of Product |
United States |
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